molecular formula C22H24N2O3 B14771340 2,2'-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole)

2,2'-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole)

Katalognummer: B14771340
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: YBCLHDZZWHSCGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound with the molecular formula C22H24N2O3. It is primarily used in research settings and is known for its unique chemical structure, which includes two oxazole rings connected by a phenylene group with an oxygen bridge.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the reaction of 4,4-dimethyl-4,5-dihydrooxazole with a phenylene derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or nickel complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would involve the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The phenylene group provides structural rigidity, enhancing the compound’s stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) is unique due to its dual oxazole rings connected by a phenylene group with an oxygen bridge. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research applications .

Eigenschaften

Molekularformel

C22H24N2O3

Molekulargewicht

364.4 g/mol

IUPAC-Name

2-[4-[4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenoxy]phenyl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C22H24N2O3/c1-21(2)13-25-19(23-21)15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)20-24-22(3,4)14-26-20/h5-12H,13-14H2,1-4H3

InChI-Schlüssel

YBCLHDZZWHSCGA-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC(=N1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C4=NC(CO4)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.